3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine
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Overview
Description
3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine is a complex organic compound characterized by the presence of fluorine and nitro groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine typically involves multiple steps, starting with the preparation of the pyridine core. The nitro groups are then introduced via nitration reactions, which involve treating the intermediate compound with a mixture of nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-trinitroanisole: Similar in structure but with different substituents, leading to variations in reactivity and applications.
3,5-Difluoro-2,4,6-trinitrophenol: Another related compound with distinct properties and uses.
Uniqueness
3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine is unique due to the combination of fluorine and nitro groups on a pyridine ring, which imparts specific electronic and steric properties. These features make it a valuable compound for various applications, particularly in fields requiring high-performance materials and specialized chemical reactivity.
Properties
Molecular Formula |
C23H12F2N4O9 |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
3,5-difluoro-2,4,6-tris(4-nitrophenoxy)pyridine |
InChI |
InChI=1S/C23H12F2N4O9/c24-19-21(36-16-7-1-13(2-8-16)27(30)31)20(25)23(38-18-11-5-15(6-12-18)29(34)35)26-22(19)37-17-9-3-14(4-10-17)28(32)33/h1-12H |
InChI Key |
OYOOWQDFQJSYPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=NC(=C2F)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-])F |
Origin of Product |
United States |
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